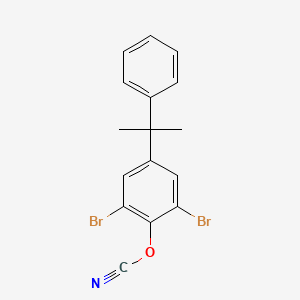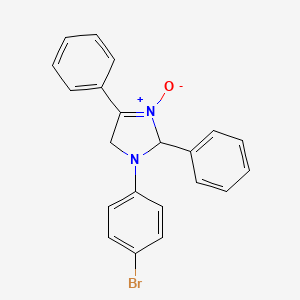
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide is a heterocyclic organic compound that features an imidazole ring substituted with bromophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The bromophenyl and diphenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 1-(4-chlorophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
- 1H-Imidazole, 1-(4-fluorophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
- 1H-Imidazole, 1-(4-methylphenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
Uniqueness
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
152511-67-6 |
|---|---|
Molecular Formula |
C21H17BrN2O |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-oxido-2,5-diphenyl-2,4-dihydroimidazol-1-ium |
InChI |
InChI=1S/C21H17BrN2O/c22-18-11-13-19(14-12-18)23-15-20(16-7-3-1-4-8-16)24(25)21(23)17-9-5-2-6-10-17/h1-14,21H,15H2 |
InChI Key |
WBRWHRIMYXAPGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=[N+](C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



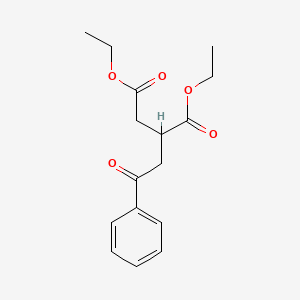
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
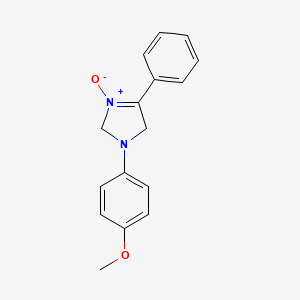
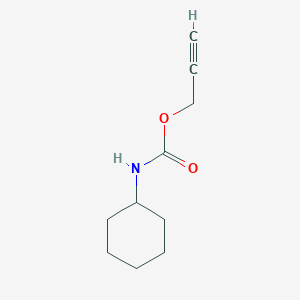
![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)


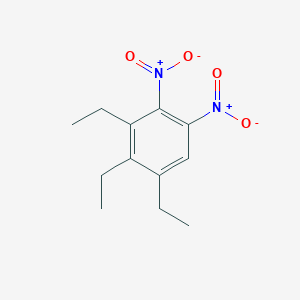
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
